molecular formula C14H13N3O2 B5676208 6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole

6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole

Cat. No. B5676208
M. Wt: 255.27 g/mol
InChI Key: RXMONKUALHPIMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole" often involves complex synthetic pathways that include oxidative cyclisation, Mannich cyclisation, and other steps to introduce or modify specific functional groups. For instance, the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles involves oxidative cyclisation of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides, a method that could potentially be adapted for the synthesis of closely related compounds (Sreevani Rapolu et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of indole and oxadiazole rings, which can significantly influence their chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the structure and confirming the identity of synthesized compounds. These methods help elucidate the arrangement of atoms within the molecule and provide insights into the potential reactivity and interactions with other molecules (J. Street et al., 1987).

Chemical Reactions and Properties

The chemical behavior of "6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole" and similar compounds is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including nucleophilic substitution, annelation, and functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological and chemical activities. For example, the annelation of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime with acetylene yields NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, demonstrating the versatility of these compounds in chemical synthesis (A. B. Budaev et al., 2019).

properties

IUPAC Name

5-(1H-indol-6-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-10(7-12-9(1)3-5-15-12)14-16-13(17-19-14)11-4-6-18-8-11/h1-3,5,7,11,15H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMONKUALHPIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole

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